Cas no 2680868-87-3 (benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate)

Benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate is a spirocyclic compound featuring a benzyl-protected carbamate group and a hydroxyl-substituted oxa-aza ring system. Its rigid spirocyclic structure enhances stereochemical stability, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications. The presence of both hydroxyl and carboxylate functionalities allows for further derivatization, enabling selective modifications for drug discovery and medicinal chemistry. The compound’s heterocyclic framework is advantageous in designing bioactive molecules with improved pharmacokinetic properties. Its synthetic versatility and structural complexity make it useful for developing novel therapeutic agents, particularly in CNS and antimicrobial research.
benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate structure
2680868-87-3 structure
商品名:benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate
CAS番号:2680868-87-3
MF:C17H23NO4
メガワット:305.36882519722
CID:5635941
PubChem ID:165926589

benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-28291332
    • 2680868-87-3
    • benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
    • benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate
    • インチ: 1S/C17H23NO4/c19-15-10-17(6-8-21-9-7-17)13-18(11-15)16(20)22-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2
    • InChIKey: XBKRQENUFZJULW-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2(CC1)CN(C(=O)OCC1C=CC=CC=1)CC(C2)O

計算された属性

  • せいみつぶんしりょう: 305.16270821g/mol
  • どういたいしつりょう: 305.16270821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28291332-10.0g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28291332-2.5g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28291332-5.0g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28291332-0.5g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28291332-0.1g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28291332-1.0g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28291332-1g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3
1g
$1214.0 2023-09-08
Enamine
EN300-28291332-5g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3
5g
$3520.0 2023-09-08
Enamine
EN300-28291332-0.05g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28291332-0.25g
benzyl 4-hydroxy-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
2680868-87-3 95.0%
0.25g
$1117.0 2025-03-19

benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate 関連文献

Related Articles

benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylateに関する追加情報

Introduction to Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate (CAS No: 2680868-87-3)

Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate (CAS No: 2680868-87-3) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique spirocyclic structure, exhibits a remarkable potential for various applications, particularly in the development of novel therapeutic agents and biochemical research.

The molecular architecture of Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate consists of a spirocyclic framework composed of a cyclohexane ring linked to an azacyclopentane ring. This distinctive arrangement imparts unique physicochemical properties to the compound, making it an attractive candidate for further investigation. The presence of hydroxyl and carboxyl functional groups enhances its reactivity, allowing for diverse chemical modifications that can be tailored for specific biological targets.

In recent years, there has been a growing interest in spirocyclic compounds due to their potential to act as molecular scaffolds in drug design. The spirocyclic core in Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate offers a rigid and stable structure, which can be beneficial for maintaining the conformational integrity of bioactive molecules. This property is particularly valuable in the development of enzyme inhibitors and receptor modulators, where precise molecular interactions are crucial.

One of the most compelling aspects of Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation, infection, and cancer. By targeting these enzymes with selective inhibitors, it is possible to modulate their activity and alleviate associated pathological conditions. The unique structural features of this compound make it a promising candidate for designing protease inhibitors with high specificity and efficacy.

Recent studies have highlighted the importance of spirocyclic compounds in the development of antiviral agents. The rigid framework of these molecules can mimic the natural substrates or transition states of viral enzymes, thereby inhibiting their activity. For instance, research has demonstrated that spirocyclic derivatives can interfere with viral protease enzymes, which are essential for viral replication. This mechanism suggests that Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate could be a valuable component in the design of novel antiviral drugs.

The pharmacokinetic properties of Benzyl 4-hydroxy-9-oxa-2-azaspiro5.5undecane-2-carboxylate are also worth exploring. The spirocyclic structure can influence solubility, permeability, and metabolic stability, all of which are critical factors in drug development. By optimizing these properties, it may be possible to enhance the bioavailability and therapeutic efficacy of derivatives based on this scaffold.

In addition to its pharmaceutical applications, Benzyl 4-hydroxy-9-oxa -2 -azaspiro5 .5undecane -2 -carboxylate has shown promise in biochemical research. Its unique structure provides a platform for studying molecular recognition processes and enzyme-substrate interactions. Researchers have utilized this compound to develop novel biochemical assays and probes that can aid in understanding complex biological pathways.

The synthesis of Benzyl 4-hydroxy -9 -oxa -2 -azaspiro5 .5undecane -2 -carboxylate presents both challenges and opportunities for organic chemists. The spirocyclic core requires precise synthetic strategies to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired structural features.

The future prospects for Benzyl 4-hydroxy -9 -oxa -2 -azaspiro5 .5undecane -2 -carboxylate are vast and exciting. As our understanding of its biological activities grows, so does the potential for developing new therapeutic agents based on this scaffold. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in realizing this potential fully.

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